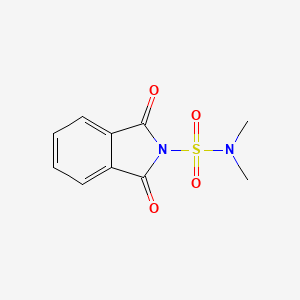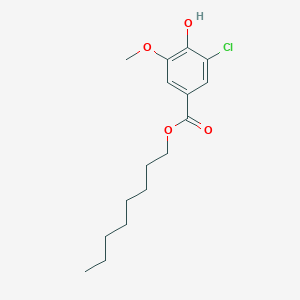
Propyl 4-ethoxybenzoate
Vue d'ensemble
Description
Propyl 4-ethoxybenzoate, also known as Propylparaben, is a compound that belongs to a group called parabens . Parabens are commonly used as preservatives in cosmetics, skin care products, food, and beverages . They show strong antimicrobial activity against a wide range of microorganisms .
Synthesis Analysis
Parabens are manufactured by the esterification of 4-hydroxybenzoic acid with the corresponding alcohol . These reactions take place under thermodynamic control . The synthesis of this compound might involve similar processes.Molecular Structure Analysis
The molecular formula of this compound is C12H16O3 . It has an average mass of 208.254 Da and a monoisotopic mass of 208.109940 Da .Applications De Recherche Scientifique
1. Antimicrobial and Antitubercular Activities
The compound derived from lichen Ramalina leiodea, which includes 4-ethoxybenzoic acid derivatives, demonstrated significant antimicrobial and antitubercular activities. Semi-synthetic analogues of these compounds showed moderate activity against various microbial strains, and some showed better antimycobacterial activity than streptomycin against M. tuberculosis, suggesting potential use in treating tuberculosis and other infections (Tatipamula & Vedula, 2019).
2. Influence on Testicular Function and Fertility
A study on Propyl gallate, a related phenolic antioxidant, indicated its potential reproductive toxicant properties. It was found to induce testicular dysfunction in Leydig and Sertoli cells, disrupt mitochondrial function and calcium homeostasis, and alter gene expression related to testis functions. This suggests caution in its use due to potential impacts on male fertility (Ham et al., 2019).
3. Flotation Collector in Mineral Processing
Propyl gallate has been studied as a flotation collector for scheelite, a mineral. Its chemisorption onto scheelite surfaces forms a five-member ring, showing superior collecting ability over other compounds. This application in mineral processing suggests potential industrial uses in mining and mineral extraction (Lyu et al., 2019).
4. Environmental Impact and Toxicity
Propylparaben, similar to Propyl 4-ethoxybenzoate, raises concerns due to its possible endocrine-disrupting activities. Studies have shown its presence in various environmental samples, indicating its widespread use and potential environmental impact. This highlights the need for understanding its long-term effects on human health and the environment (Yu et al., 2021).
5. Optical Applications
Experimental investigations on propyl para-hydroxybenzoate (similar to this compound) indicate its potential in optical applications. Its properties like absorption wavelength, optical parameters, and non-linear optical characteristics suggest its use in electronics and photonics (Kumar et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
propyl 4-ethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-9-15-12(13)10-5-7-11(8-6-10)14-4-2/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFURIBAHZENPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278568 | |
| Record name | propyl 4-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5468-99-5 | |
| Record name | NSC15694 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC8243 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | propyl 4-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Naphthalen-1-yl)ethyl]pyridine](/img/structure/B3053521.png)

![4-Chloro-N-[2-(diethylamino)ethyl]aniline](/img/structure/B3053525.png)

![2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride](/img/structure/B3053528.png)





![Phenol, 4-[[(phenylmethyl)thio]methyl]-](/img/structure/B3053539.png)



